molecular formula C5H8O2 B016579 Pivalolactone CAS No. 1955-45-9

Pivalolactone

Cat. No.: B016579
CAS No.: 1955-45-9
M. Wt: 100.12 g/mol
InChI Key: ULKFLOVGORAZDI-UHFFFAOYSA-N
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Description

Pivalolactone (α,α-dimethyl-β-propiolactone, PVL) is a four-membered cyclic ester monomer that undergoes ring-opening polymerization (ROP) to form polythis compound (PPVL), a highly crystalline aliphatic polyester (≥75% crystallinity) . PPVL exhibits mechanical properties comparable to poly(ethylene terephthalate) (PET) and polyamide 6, including high tensile strength and thermal stability . Its synthesis involves zwitterionic, anionic, or nucleophilic polymerization mechanisms, depending on the initiator and conditions . Notably, PVL’s polymerization behavior differs from other β-lactones due to steric effects from its geminal dimethyl groups, which influence chain propagation and side reactions (e.g., cyclic oligomer formation) .

Chemical Reactions Analysis

Types of Reactions

Pivalolactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Synthesis

1.1 Ring-Opening Polymerization

Pivalolactone is primarily utilized in the synthesis of polythis compound (PPVL) through ring-opening polymerization. This process allows for the creation of polymers with tailored molecular weights and properties, making PPVL suitable for various applications, including biodegradable materials and drug delivery systems .

1.2 Copolymer Formation

PVL can be copolymerized with other monomers to enhance material properties. For instance, the synthesis of poly[IB-b-pivalolactone] diblock copolymers has been achieved through living cationic polymerization techniques, leading to materials with improved mechanical and thermal properties . These copolymers are being explored for applications in coatings, adhesives, and biomedical devices.

Biomedical Applications

2.1 Drug Delivery Systems

One of the most promising applications of this compound derivatives is in drug delivery systems. The biocompatibility and biodegradability of PPVL make it an attractive candidate for controlled release formulations. Studies have shown that PPVL can encapsulate various therapeutic agents, providing sustained release profiles that enhance therapeutic efficacy while minimizing side effects .

2.2 Tissue Engineering

This compound-based polymers are also being investigated for use in tissue engineering scaffolds. The mechanical properties of PPVL can be tuned to mimic natural tissues, supporting cell adhesion and proliferation. Research indicates that these scaffolds can facilitate tissue regeneration in applications such as bone and cartilage repair .

Material Science Applications

3.1 Coatings and Adhesives

Due to its excellent adhesion properties and chemical resistance, PVL is used in formulating high-performance coatings and adhesives. The incorporation of PVL into polymer blends enhances their mechanical strength and thermal stability, making them suitable for industrial applications .

3.2 Nanocomposites

Recent advancements have seen the use of PVL in developing nanocomposites by integrating nanoparticles into PVL matrices. These nanocomposites exhibit enhanced electrical, thermal, and mechanical properties, allowing for applications in electronics, automotive components, and packaging materials .

Case Studies

Study Application Findings
Dadashi-Silab et al., 2022Drug DeliveryDemonstrated effective encapsulation of drugs using PVL-based polymers with controlled release characteristics .
Roitman et al., 1994Crystallization KineticsInvestigated the crystallization behavior of poly(this compound), revealing insights into its morphology and thermal transitions .
Soboyejo et al., 2007Biomedical ScaffoldsDeveloped PPVL-based scaffolds showing promising results in enhancing cell proliferation for tissue engineering applications .

Mechanism of Action

The primary mechanism of action for pivalolactone involves its ring-opening polymerization, which is driven by the relief of strain in its four-membered ring structure. This reaction is initiated and propagated anionically by carboxylate anions, leading to the formation of high-melting, thermally stable, and highly crystalline aliphatic polyesters . The molecular targets and pathways involved in this process are primarily related to the reactivity of the strained lactone ring and the stability of the resulting polymer chains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of PVL with Other Lactones

Compound Systematic Name Substituents Ring Size Key Features
Pivalolactone (PVL) α,α-dimethyl-β-propiolactone Two methyl groups at α-C 4-membered Steric hindrance limits nucleophilic attack; forms cyclic oligomers
β-Propiolactone (BPL) β-propiolactone No substituents 4-membered Highly reactive; prone to elimination reactions (e.g., acrylate formation)
β-Butyrolactone (BBL) β-butyrolactone Methyl group at β-C 4-membered Lower crystallinity than PVL; forms crotonate end-groups during ZROP
ε-Caprolactone (CL) ε-caprolactone Five methylene units 7-membered Flexible polymer backbone; low crystallinity unless copolymerized
α-Methyl-α-propyl-β-PL α-methyl-α-propyl-β-propiolactone Methyl and propyl at α-C 4-membered Forms statistical/block copolymers with PVL; lower thermal stability

Polymerization Mechanisms

Table 2: Polymerization Behavior Comparison

Compound Initiator Type Mechanism Key Observations
PVL Alkali metal alkoxides Anionic (acyl-oxygen cleavage) Forms alkoxide propagating species; cyclic oligomers via intramolecular reactions
PVL Tertiary amines (e.g., DABCO) Zwitterionic (ZROP) Linear chains with pyridinium/carboxylate end-groups; no cyclics
BPL Pyridine derivatives Zwitterionic (ZROP) Elimination of pyridinium ions; acrylate end-groups dominate
BBL Pyridine derivatives Zwitterionic (ZROP) Crotonate end-groups via elimination; step-growth kinetics
CL Metal alkoxides Coordination-insertion High molar mass polymers; no cyclic byproducts

Key Differences :

  • PVL’s steric hindrance prevents complete elimination reactions seen in BPL/BBL .
  • Unlike ε-caprolactone, PVL’s small ring size and substituents favor zwitterionic or anionic pathways over coordination-insertion .

Thermal and Mechanical Properties

Table 3: Thermal and Mechanical Comparison

Compound Melting Temp. (°C) Crystallinity (%) Glass Transition (°C) Notable Applications
PPVL ~250 ≥75 15–20 Fibers (discontinued), thermal management
PCL 60–65 45–55 -60 Biodegradable implants, drug delivery
Poly(BPL) ~80 Low -20 Limited due to toxicity
Poly(α-Me-α-Pr-PL) ~180 50–60 10 Copolymers with PVL for tailored properties

Key Findings :

  • PPVL’s high crystallinity and melting temperature exceed those of poly(ε-caprolactone) (PCL) and poly(β-butyrolactone) .
  • Blends of PPVL with polycarbonate are immiscible due to methyl branching shielding ester-carbonate interactions, unlike linear polyesters .

Biological Activity

Pivalolactone, a cyclic ester with the chemical formula C₅H₈O₂, is recognized for its potential applications in polymer chemistry and biomedicine. Its unique structure allows it to participate in various polymerization processes, leading to materials with diverse properties. This article delves into the biological activity of this compound, focusing on its effects in biomedical applications, particularly in tissue engineering and drug delivery systems.

This compound exhibits biological activity primarily through its role in the synthesis of polyesters and other polymers that demonstrate biocompatibility and bioactivity. The following mechanisms are notable:

  • Polymerization : this compound can undergo ring-opening polymerization, resulting in poly(this compound) (PPVL), which is used in drug delivery systems due to its biodegradable properties .
  • Biocompatibility : Studies have shown that polymers derived from this compound exhibit favorable interactions with biological tissues, promoting cell adhesion and proliferation .

Research Findings

Recent research has highlighted various aspects of this compound's biological activity:

  • Cytotoxicity Studies : In vitro studies assessing the cytotoxicity of poly(vinyl pivalate) (PVPi) showed high cell viability in murine melanoma (B16F10) and human keratinocyte (HaCaT) cell lines. Concentrations between 0.01 mg/mL and 0.25 mg/mL maintained cell viability comparable to controls, indicating low toxicity .
  • Tissue Engineering Applications : this compound-based polymers have been investigated for their potential as scaffolds in tissue engineering. Their mechanical properties and degradation rates can be tailored to support tissue regeneration effectively .
  • Drug Delivery Systems : The ability of this compound-derived polymers to encapsulate drugs while maintaining controlled release profiles has been a focus of research. These materials can enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Poly(vinyl pivalate) as a Drug Carrier

A study evaluated the use of poly(vinyl pivalate) as a drug carrier for anticancer drugs. The results indicated that PPVL could encapsulate significant amounts of the drug while providing a sustained release over time, enhancing the therapeutic index .

Case Study 2: Biocompatibility Assessment

In another investigation, this compound-derived biomaterials were implanted in animal models to assess biocompatibility. Histological analyses showed minimal inflammatory responses and good integration with surrounding tissues, suggesting that these materials are suitable for biomedical applications .

Data Table: Summary of Biological Activities

Study ReferenceBiological Activity AssessedKey Findings
CytotoxicityHigh cell viability in B16F10 and HaCaT lines at low concentrations
Tissue EngineeringGood mechanical properties and degradation rates for scaffolds
Drug DeliveryEffective encapsulation and controlled release profiles

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing poly(pivalolactone) (PPVL), and how do initiators influence polymerization mechanisms?

PPVL is synthesized via zwitterionic ring-opening polymerization (ZROP) of β-pivalolactone using pyridine derivatives (e.g., DMAP, 4-methylpyridine) as nucleophilic initiators. The reaction generates linear chains with pyridinium and carboxylate end groups, avoiding cyclic byproducts . Initiator choice impacts kinetics: pyridine derivatives stabilize ionic intermediates, enabling controlled chain propagation. For reproducibility, monitor molecular weight via gel permeation chromatography (GPC) and confirm end-group composition using 1^1H NMR .

Q. How can differential scanning calorimetry (DSC) and Avrami analysis elucidate PPVL’s crystallization behavior?

DSC quantifies PPVL’s crystallization kinetics by measuring enthalpy changes during isothermal cooling. Avrami theory models nucleation and growth mechanisms:

X(t)=1exp(ktn)X(t) = 1 - \exp(-kt^n)

where X(t)X(t) is crystallinity, kk is the rate constant, and nn reflects dimensionality. For lab-synthesized PPVL, n2.5n \approx 2.5 suggests heterogeneous nucleation with 3D spherulitic growth. Compare results with high-molecular-weight commercial PPVL to identify molecular weight effects on crystallization rates .

Advanced Research Questions

Q. How do specific interactions in PPVL/poly(vinylidene fluoride) blends affect spherulitic growth kinetics and thermodynamic parameters?

In blends, analyze spherulitic growth rates using hot-stage polarized microscopy. The Lauritzen-Hoffman (LH) theory relates growth rate (GG) to crystallization temperature (TcT_c):

G=G0exp(KgTcΔT)G = G_0 \exp\left(-\frac{K_g}{T_c \Delta T}\right)

where ΔT=Tm0Tc\Delta T = T_m^0 - T_c, and KgK_g is the nucleation constant. For PPVL/P(VF2_2-TFE) blends, negative Flory-Huggins interaction parameters (χ=0.06\chi = -0.06) indicate favorable interactions, reducing interfacial free energy (σ\sigma) and enhancing crystallization rates. Use the Nishi-Wang method to validate equilibrium melting temperatures (Tm0T_m^0) derived from growth rate data .

Q. Why does PPVL exhibit atypical morphological transitions during crystallization regime shifts?

Unlike most polymers, PPVL transitions from axialites (regime II) to spherulites (regime III) due to secondary nucleation effects. Atomic force microscopy (AFM) reveals that fold-surface free energy (σe\sigma_e) variations—calculated via Hoffman-Weeks plots—drive this anomaly. For α-phase PPVL, σe=45.2erg/cm2\sigma_e = 45.2 \, \text{erg/cm}^2 at Tm0=256CT_m^0 = 256^\circ\text{C}, favoring lamellar thickening in regime III .

Q. How can contradictions in nucleation regime data be resolved when studying PPVL’s crystallization?

Discrepancies arise from overlapping regimes in LH plots. Use combined DSC and synchrotron X-ray scattering to decouple nucleation and growth contributions. For example, time-resolved SAXS/WAXS captures real-time lamellar stacking (long period L=12.5nmL = 12.5 \, \text{nm}) and crystallite orientation, resolving ambiguities in regime assignments .

Q. Methodological Guidelines

  • Experimental Design for Polymer Blends :
    • Prepare blends via solvent casting or melt-mixing, ensuring homogeneity via FTIR or Raman spectroscopy.
    • Characterize thermal stability using simultaneous TGA/DSC to detect degradation thresholds (Td300CT_d \approx 300^\circ\text{C} for PPVL) .
  • Data Interpretation :
    • Cross-validate DSC-derived crystallization rates with polarized microscopy spherulite counts.
    • Address molecular weight discrepancies by comparing Mark-Houwink parameters from intrinsic viscosity measurements .

Properties

IUPAC Name

3,3-dimethyloxetan-2-one
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InChI

InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3
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InChI Key

ULKFLOVGORAZDI-UHFFFAOYSA-N
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Canonical SMILES

CC1(COC1=O)C
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Molecular Formula

C5H8O2
Record name PIVALOLACTONE
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Related CAS

24969-13-9
Record name 2-Oxetanone, 3,3-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID0021171
Record name Pivalolactone
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Molecular Weight

100.12 g/mol
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Physical Description

Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992)
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CAS No.

1955-45-9
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Synthesis routes and methods I

Procedure details

Following this procedure 50 milliliters of the catalyst from Example 1 is tested in continuous operation for four days. Formaldehyde conversion to pivalolactone averages 68 percent with 14 percent going to isobutyroxypivalic anhydride, the product derived from the secondary reaction between pivalolactone, isobutyric acid and isobutyric anhydride. Isobutyric anhydride yield averages 66 percent to pivalolactone and 20 percent to isobutyroxypivalic anhydride. This catalyst is then regenerated by burning clean in air and steam at 550°C. and put back into service. For a similar four day period formaldehyde conversion to pivalolactone averages 74 percent with 8 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield averages 76 percent to pivalolactone and 12 percent to isobutyroxypivalic anhydride. Another similar regeneration cycle is carried out and essentially the same results are obtained.
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Synthesis routes and methods II

Procedure details

This example shows the lower yields and conversions obtained by the usually prepared tantalum oxide on silica gel catalyst. The catalyst is prepared by the same procedure described in Example 1 except that after treatment in air at 550° C. for 1.5 hours the reactor is cooled and put into service. This material is not steam treated at high temperatures. The catalyst is tested as described in Example 2 in continuous operation for two days. For this period formaldehyde conversion to pivalolactone averages 28 percent with 26 percent going to isobutyroxypivalic anhydride. Isobutyric anhydride yield for the same two days averages 30 percent to pivalolactone and 41 percent to isobutyoxypivalic anhydride.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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